Ethyl 2-amino-3-fluoro-5-methylbenzoate
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Overview
Description
Ethyl 2-amino-3-fluoro-5-methylbenzoate is an organic compound with the molecular formula C10H12FNO2 It is a derivative of benzoic acid, featuring an ethyl ester group, an amino group, a fluorine atom, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-3-fluoro-5-methylbenzoate typically involves the esterification of 2-amino-3-fluoro-5-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-fluoro-5-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Ethyl 2-amino-3-fluoro-5-methylbenzyl alcohol.
Substitution: Ethyl 2-amino-3-iodo-5-methylbenzoate (when fluorine is substituted with iodine).
Scientific Research Applications
Ethyl 2-amino-3-fluoro-5-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-3-fluoro-5-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-3-chloro-5-methylbenzoate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 2-amino-3-bromo-5-methylbenzoate: Similar structure but with a bromine atom instead of fluorine.
Ethyl 2-amino-3-iodo-5-methylbenzoate: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
Ethyl 2-amino-3-fluoro-5-methylbenzoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making them valuable in drug design and development.
Properties
Molecular Formula |
C10H12FNO2 |
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Molecular Weight |
197.21 g/mol |
IUPAC Name |
ethyl 2-amino-3-fluoro-5-methylbenzoate |
InChI |
InChI=1S/C10H12FNO2/c1-3-14-10(13)7-4-6(2)5-8(11)9(7)12/h4-5H,3,12H2,1-2H3 |
InChI Key |
FDTZWFFJFNBNBF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)C)F)N |
Origin of Product |
United States |
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